1H-benzimidazol-2-yl-(3-pyrazin-2-yloxyazetidin-1-yl)methanone
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Overview
Description
1H-benzimidazol-2-yl-(3-pyrazin-2-yloxyazetidin-1-yl)methanone is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
The reaction conditions often require an alkaline alcoholic solution or the use of aromatic aldehydes . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-benzimidazol-2-yl-(3-pyrazin-2-yloxyazetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1H-benzimidazol-2-yl-(3-pyrazin-2-yloxyazetidin-1-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-benzimidazol-2-yl-(3-pyrazin-2-yloxyazetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the function of enzymes critical for the survival of parasites or cancer cells . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
1H-benzimidazol-2-yl-(3-pyrazin-2-yloxyazetidin-1-yl)methanone can be compared with other benzimidazole derivatives, such as:
N-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide: Known for its antimicrobial and anticancer properties.
2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole: Evaluated for its antitumor activity.
The uniqueness of this compound lies in its combined antiparasitic and antioxidant activities, which are not commonly found in other benzimidazole derivatives .
Properties
Molecular Formula |
C15H13N5O2 |
---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
1H-benzimidazol-2-yl-(3-pyrazin-2-yloxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C15H13N5O2/c21-15(14-18-11-3-1-2-4-12(11)19-14)20-8-10(9-20)22-13-7-16-5-6-17-13/h1-7,10H,8-9H2,(H,18,19) |
InChI Key |
UTMXRFCMUGSIKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N2)OC4=NC=CN=C4 |
Origin of Product |
United States |
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